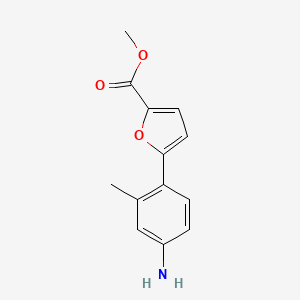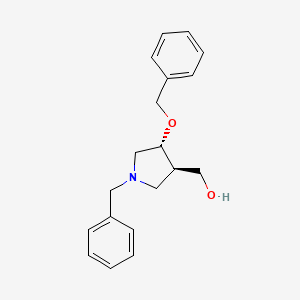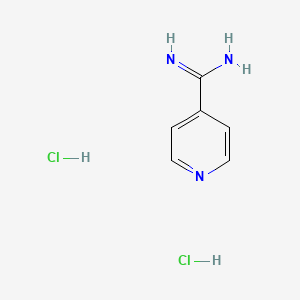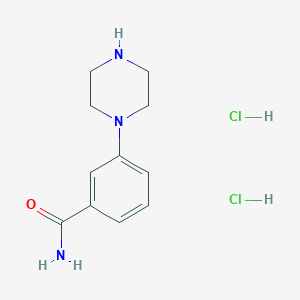
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a thiazole ring, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate can also be employed to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, acetonitrile.
Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), methanol.
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS).
Major Products Formed
Boc Deprotection: The major product is the free amine after removal of the Boc group.
Coupling Reactions: Formation of peptide bonds leading to dipeptides or longer peptide chains.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation . The thiazole ring can also interact with various molecular targets, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butoxycarbonyl-5-syn-tert-butyl-2,2-dimethylthiazolidine-4-carboxylic acid .
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid .
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is unique due to its combination of a Boc-protected amino group, a thiazole ring, and a carboxylic acid group. This structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules .
Eigenschaften
Molekularformel |
C10H14N2O4S |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)11-8(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |
InChI-Schlüssel |
QEELYCLLAYILBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)
![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)


![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)

![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)


